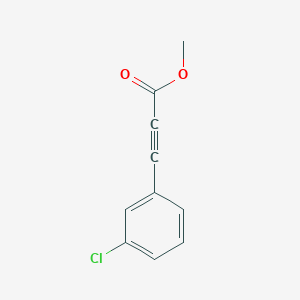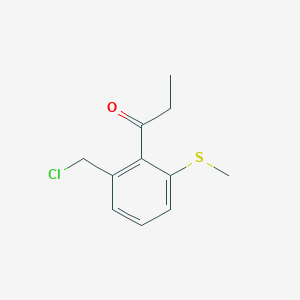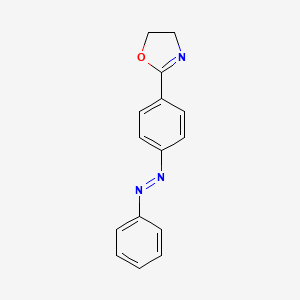
2-(p-Phenylazophenyl)-2-oxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the broader class of oxazoles, which are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]-, often involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) . The reaction typically occurs at elevated temperatures (70–90 °C) and may involve in-line quenching to ensure safety and purity .
Industrial Production Methods
Industrial production of oxazole derivatives can utilize flow synthesis techniques, which offer advantages in terms of safety and efficiency. For example, the use of manganese dioxide in a packed reactor allows for the continuous production of oxazoles from oxazolines . This method minimizes the risk of blockages and ensures a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions can modify the phenyldiazenyl group, potentially altering the compound’s properties.
Substitution: Electrophilic aromatic substitution can occur at the phenyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU.
Reducing Agents: Common reducing agents include hydrogen gas and metal catalysts.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- involves its interaction with biological targets through non-covalent interactions. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects . The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Similar in structure but with the nitrogen and oxygen atoms in different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Thiazole: Contains a sulfur atom instead of oxygen.
Uniqueness
Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
101932-42-7 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-phenyldiazene |
InChI |
InChI=1S/C15H13N3O/c1-2-4-13(5-3-1)17-18-14-8-6-12(7-9-14)15-16-10-11-19-15/h1-9H,10-11H2 |
InChI Key |
KNELIOTUPCHJCS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


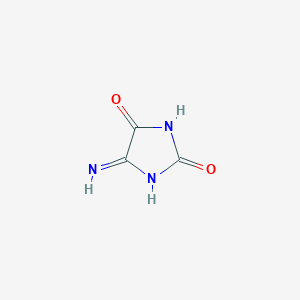
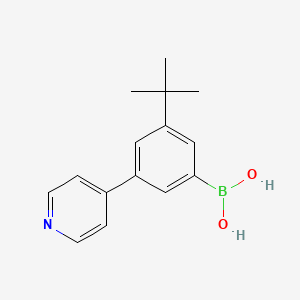

![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B14075092.png)
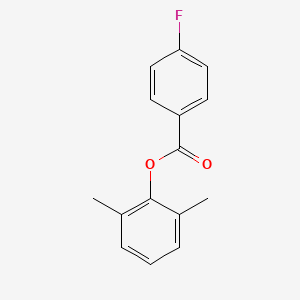
![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)
![Diphenyl[(trifluoromethanesulfonyl)oxy]borane](/img/structure/B14075115.png)
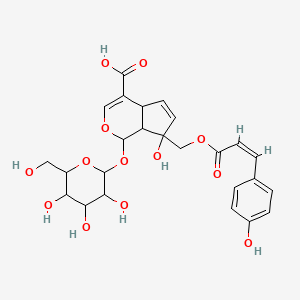
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14075126.png)

![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)

